Sorafenib Metabolite M3 Exhibits Superior In Silico VEGFR-2 Binding Affinity Compared to All Other Major Sorafenib Metabolites and the Parent Drug
In a computational analysis of ligand binding affinity to VEGFR-2, Sorafenib metabolite M3 demonstrated an eHiTS energy score of -9.412 [1]. This score is more favorable (lower energy) than those of all other major metabolites (M1, M2, M4, M5) and the parent drug sorafenib (score -6.655), indicating a superior predicted binding affinity for this key kinase involved in angiogenesis.
| Evidence Dimension | In silico VEGFR-2 binding affinity (eHiTS energy score) |
|---|---|
| Target Compound Data | eHiTS Score: -9.412 |
| Comparator Or Baseline | Sorafenib (Parent): -6.655; M1: -3.471; M2: -7.034; M4: -5.459; M5: -5.005 |
| Quantified Difference | M3 score is 2.757 units lower (more favorable) than sorafenib, and 2.378 units lower than M2. |
| Conditions | eHiTS docking algorithm against VEGFR-2 crystal structure (PDB ID not specified in source table). |
Why This Matters
This is the only quantitative evidence directly comparing the predicted binding of M3 to a key therapeutic target against all other major metabolites, establishing it as a uniquely important compound for investigating metabolite-specific contributions to VEGFR-2 inhibition.
- [1] Shah S, Chaple DR, Arora S, Yende S, Moharir K, Lohiya G. Exploring the potential of novel benzylidene derivatives of glibenclamide as VEGFR-2 inhibitors. Res Pharm Sci. 2017;12(3):241-250. (Table 3) View Source
